m-Tolyltetrazolium Red

Descripción general

Descripción

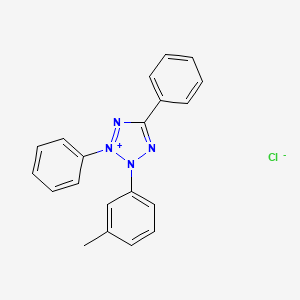

M-Tolyltetrazolium Red is a useful research compound. Its molecular formula is C20H17ClN4 and its molecular weight is 348.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorimetric Assay of Redox Activity in Cells

m-Tolyltetrazolium Red, as explored by Severin, Stellmach, and Nachtigal (1985), is used in measuring the redox activity of cells. Their study describes a procedure using cyanotolyltetrazolium chloride, reduced to a fluorescent monoformazan, to measure redox activity and DNA content in cells via flow cytometry (Severin, Stellmach, & Nachtigal, 1985).

Toxic Effects on Bacterial Metabolism

Ullrich et al. (1996) investigated the inhibitory effects on bacterial metabolism of the redox dye 5-cyano-2,3-ditolyl tetrazolium chloride (CTC), closely related to this compound. They found that CTC significantly reduced bacterial growth and respiration in natural aquatic environments, suggesting caution in using such dyes for estimating active bacteria (Ullrich et al., 1996).

Application in Sodium-Ion Battery Anodes

In the field of material science, Li et al. (2017) demonstrated the use of amorphous red phosphorus in nitrogen-doped microporous carbon matrix as a superior anode for sodium-ion batteries. Their research highlights the potential for redox-active materials in advanced energy storage applications (Li et al., 2017).

Research Electronic Data Capture (REDCap)

Harris et al. (2009) discussed REDCap, a workflow methodology and software solution for electronic data capture in clinical and translational research. This approach signifies the importance of redox chemistry in the data capture process, especially in scientific research involving complex biochemical pathways (Harris et al., 2009).

Anti-Rotavirus Activity

Rojas-Mancilla et al. (2017) studied the molybdenum cluster [Mo6Cl14]2−, another redox agent, demonstrating its antiviral activity and biological safety. The study provides insights into the potential applications of redox-active compounds in pharmacology and cell labeling (Rojas-Mancilla et al., 2017).

Novel Selective Medium in Microbiology

Sakai et al. (2010) introduced a novel selective medium, modified-rhamnose-2,3,5-triphenyltetrazolium chloride-LBS-vancomycin agar (M-RTLV agar), for distinguishing specific Lactobacillus strains. This application underscores the importance of tetrazolium-based compounds in microbiological research (Sakai et al., 2010).

Quantitative Reduction by Skin in Vitro

Hershey, Cruickshank, and Mullins (1958) explored the use of tetrazolium salts, including compounds like this compound, for measuring enzyme activity in skin tissues. Their research is crucial for understanding enzymatic activities in dermatological studies (Hershey, Cruickshank, & Mullins, 1958).

Determination of Microbial Respiratory and Redox Activity

Griebe, Schaule, and Wuertz (1997) utilized the tetrazolium salt 5-cyano-2,3-ditolyltetrazolium chloride (CTC) for determining metabolically active bacteria in active sludge. Their method serves as a critical tool in environmental microbiology for assessing microbial activity (Griebe, Schaule, & Wuertz, 1997).

Mecanismo De Acción

Target of Action

The primary targets of m-Tolyltetrazolium Red are yet to be identified. The compound is used in biochemical research

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. While tetrazolium compounds are often used in cell viability assays

Result of Action

As a biochemical used in proteomics research

Action Environment

It is known that the compound is sensitive to light , suggesting that light exposure could potentially affect its stability and efficacy.

Propiedades

IUPAC Name |

2-(3-methylphenyl)-3,5-diphenyltetrazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N4.ClH/c1-16-9-8-14-19(15-16)24-22-20(17-10-4-2-5-11-17)21-23(24)18-12-6-3-7-13-18;/h2-15H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLMHAOZVFIBCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430910 | |

| Record name | 2-(3-Methylphenyl)-3,5-diphenyl-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88159-25-5 | |

| Record name | 2-(3-Methylphenyl)-3,5-diphenyl-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

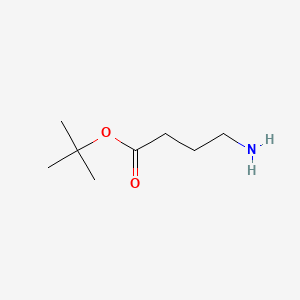

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

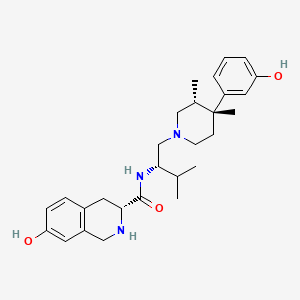

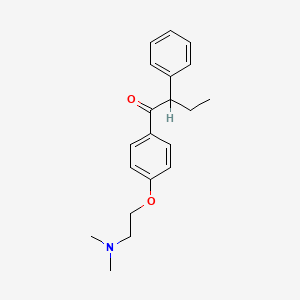

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)

![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)

![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)

![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)

![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)